REACTION_CXSMILES
|
[O-:1]CC.[Mg+2].[O-]CC.[Mg].[CH3:9][C:10](=[O:15])[CH2:11][CH2:12][CH:13]=O.[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21](Cl)=[O:22])([O-:18])=[O:17].Cl>C1(C)C=CC=CC=1.C(O)C>[N+:16]([C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([CH:11]([C:10](=[O:15])[CH3:9])[C:12](=[O:1])[CH3:13])=[O:22])([O-:18])=[O:17] |f:0.1.2|
|
Name
|
Magnesium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CCC=O)=O
|
Name
|
|
Quantity
|
9.27 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
at 70° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10° C
|
Type
|
STIRRING
|
Details
|
the solution was stirred at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layert was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)C(C(C)=O)C(C)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |